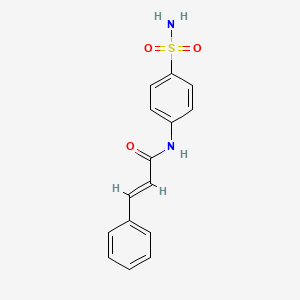

(2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide

説明

(2E)-3-Phenyl-N-(4-sulfamoylphenyl)prop-2-enamide is a cinnamanilide derivative characterized by a cinnamic acid scaffold linked to a 4-sulfamoylphenyl anilide group.

Cinnamanilides are synthesized via condensation of cinnamic acid derivatives with substituted anilines. Key modifications include halogenation (Cl, Br, F), trifluoromethylation, and sulfonamide incorporation, which modulate lipophilicity, electronic properties, and target interactions .

特性

IUPAC Name |

(E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c16-21(19,20)14-9-7-13(8-10-14)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)(H2,16,19,20)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDKNAUOBNKFGM-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-98-9 | |

| Record name | NSC133366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the reaction of a phenylprop-2-enamide derivative with a sulfonamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The sulfamoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and features a phenyl group and a sulfamoyl phenyl moiety, which are crucial for its biological activity. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological properties.

Anti-Inflammatory Applications

Research indicates that sulfonamide derivatives, including (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide, exhibit significant anti-inflammatory effects. These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways.

Case Studies:

- A study demonstrated that certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac. For instance, compounds similar to (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide were reported to inhibit COX-2 activity effectively, suggesting potential use in treating inflammatory conditions .

| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| Compound A | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| Compound B | 0.04 ± 0.02 | Diclofenac | 0.05 ± 0.01 |

Antimicrobial Activity

The compound's structural features make it a candidate for antimicrobial applications, particularly against resistant strains of bacteria such as Mycobacterium tuberculosis.

Research Findings:

- High-throughput screening has identified that derivatives of this compound can effectively inhibit pantothenate synthetase, an enzyme critical for bacterial survival . This suggests that (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide could be developed into a novel antimicrobial agent.

Table: Antimicrobial Efficacy

| Target Organism | Inhibitory Concentration (μM) |

|---|---|

| Mycobacterium tuberculosis | 1.5 |

| Staphylococcus aureus | 3.0 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide is essential for optimizing its efficacy and reducing toxicity.

Key Insights:

- Modifications in the phenyl rings and the sulfonamide group have been shown to enhance COX inhibition and antimicrobial activity . The presence of electron-donating groups on the aromatic rings significantly improves biological activity.

Computational Studies

Computational approaches have been employed to predict the binding affinities of (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide with various biological targets.

Findings:

作用機序

The mechanism of action of (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

類似化合物との比較

Comparison with Structural Analogs

Antimicrobial and Antitubercular Activities

Substituents on the anilide ring critically influence antimicrobial potency. Key findings from analogs include:

Table 1: Antimicrobial Activity of Selected Cinnamanilides

- For example, 4-sulfamoyl-substituted compounds in (5b, 5c) exhibit high synthetic yields (63–90%) and stability, suggesting favorable physicochemical properties .

Anti-Inflammatory Activity

Di-substituted anilides show superior NF-κB inhibition compared to mono-substituted derivatives:

Table 2: Anti-Inflammatory Activity of Cinnamanilides

Lipophilicity and ADMET Properties

Lipophilicity (log k or logP) correlates with membrane permeability and metabolic stability:

Table 3: Lipophilicity and Cytotoxicity Trends

- SAR Insights: Meta/para substitution: Enhances antimicrobial activity (e.g., 3,5-bis(CF₃) in ). Ortho substitution: Favors anti-inflammatory effects but may reduce solubility . Electron-withdrawing groups (e.g., CF₃, NO₂): Increase potency but may elevate cytotoxicity .

生物活性

(2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound is characterized by a phenyl group and a sulfamoyl group, which are believed to contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets, particularly enzymes and receptors.

The mechanism of action of (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide involves several pathways:

- Enzyme Inhibition : The sulfamoyl group suggests potential interactions with sulfonamide-binding sites on enzymes. This could lead to inhibition of key metabolic pathways, making it a candidate for drug development against diseases where such enzymes are overactive .

- Receptor Modulation : Preliminary studies indicate that the compound may act as a modulator for specific receptors involved in inflammatory responses and cancer progression. Its structural properties enable it to enhance or inhibit receptor activity depending on the context .

Anti-inflammatory Effects

Research has demonstrated that derivatives of similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, compounds with similar scaffolds have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .

Anticancer Activity

Studies have also explored the anticancer potential of related acrylamide derivatives. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide may possess similar properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide. Key findings include:

- Substituent Effects : Variations in the phenyl ring substituents significantly impact enzyme inhibition and receptor modulation. For example, introducing electron-withdrawing groups can enhance binding affinity to target proteins .

- Linker Length : The length and nature of the linker between functional groups also influence biological activity, affecting how well the compound interacts with its targets .

Case Studies

Several case studies highlight the biological activity of compounds related to (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide:

- Anticonvulsant Activity : A related compound demonstrated significant anticonvulsant effects in animal models, indicating that modifications to the structure can lead to diverse therapeutic applications .

- Cytotoxicity in Cancer Cells : Preclinical studies revealed that certain derivatives exhibit cytotoxic effects on cancer cells at high concentrations, underscoring the need for further investigation into their safety profiles before clinical application.

Comparative Analysis

| Compound | Biological Activity | IC50 Values | Notes |

|---|---|---|---|

| (2E)-3-phenyl-N-(4-sulfamoylphenyl)prop-2-enamide | Enzyme inhibitor | TBD | Potential for anti-inflammatory and anticancer applications |

| (2E)-3-(3-nitrophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide | COX inhibitor | 19.45 μM (COX-1) | Effective anti-inflammatory agent |

| KM-568 | Anticonvulsant | 13.21 mg/kg (i.p.) | Demonstrated efficacy in seizure models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。